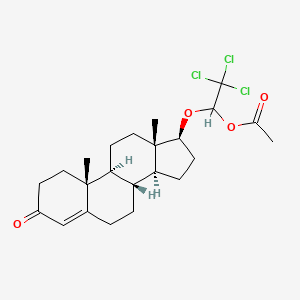
2-(4-Ethylphenyl)-5-propylpyrimidine
Overview
Description
2-(4-Ethylphenyl)-5-propylpyrimidine (EPP) is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EPP is a heterocyclic compound that exhibits a unique chemical structure, making it a promising candidate for drug development.
Scientific Research Applications
Antiviral Applications
One significant application of related pyrimidine derivatives is in the development of antiviral agents. Studies have shown that certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit marked inhibitory activity against retrovirus replication in cell culture. For example, derivatives with specific substitutions have shown potent antiretroviral activity comparable to reference drugs, highlighting their potential in treating diseases caused by retroviruses (Hocková et al., 2003).
Synthetic and Structural Applications
Novel synthetic pathways have been explored to create unique pyrimidine derivatives under specific conditions, such as microwave irradiation and solvent-free conditions, leading to the formation of novel pyrimido[1,2-a]pyrimidines. These methods provide efficient routes to synthesize complex structures with potential pharmaceutical applications (Eynde et al., 2001).
Biological Activities
Related pyrimidine compounds have been synthesized and evaluated for various biological activities, including antibacterial and anticancer properties. For instance, chalcones, pyrazolines, and aminopyrimidines have been studied for their antibacterial activity against different strains, showcasing the versatility of pyrimidine derivatives in medicinal chemistry (Solankee et al., 2009). Moreover, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxic activity against various cancer cell lines has been explored, further emphasizing the potential of pyrimidine derivatives in cancer research (Stolarczyk et al., 2018).
Polyimide Applications
In the field of materials science, derivatives of pyrimidine, such as 2-(4-aminophenyl)-5-aminopyrimidine, have been used to synthesize novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials are of interest for their potential applications in high-performance plastics and coatings (Xia et al., 2006).
properties
IUPAC Name |
2-(4-ethylphenyl)-5-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-3-5-13-10-16-15(17-11-13)14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEYOSFUJVDPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1)C2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561376 | |
| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98495-11-5 | |
| Record name | 2-(4-Ethylphenyl)-5-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1612269.png)

![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)

![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)
![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)

